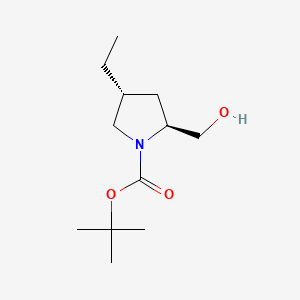

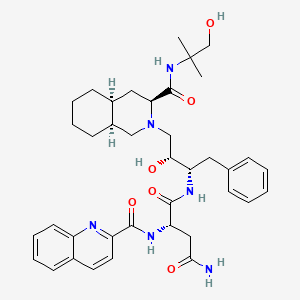

2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A 412997 dihydrochloride is a highly selective agonist for the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has a molecular weight of 382.33 g/mol and is known for its ability to cross the blood-brain barrier effectively .

準備方法

合成経路と反応条件: A 412997 ジハイドロクロリドの合成には、適切な前駆体化合物から始まる複数段階が関与します。主な段階には、ピペリジン環の形成と、それに続くピリジンおよびフェニル基の付加が含まれます。 最終生成物は、安定性と溶解性を高めるためにジハイドロクロリド塩として得られます .

工業生産方法: A 412997 ジハイドロクロリドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と一貫性を確保するための厳格な品質管理対策が含まれます。 この化合物は通常、粉末の形で生産され、安定性を維持するために乾燥した状態で保管されます .

化学反応の分析

反応の種類: A 412997 ジハイドロクロリドは、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加することができます .

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件には、通常、中程度の温度とジクロロメタンなどの溶媒が含まれます。

酸化反応: 過マンガン酸カリウムや過酸化水素などの試薬は、酸性または塩基性条件下で使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は様々な置換誘導体を生成することができ、酸化および還元反応は分子に存在する官能基を変更することができます .

科学的研究の応用

A 412997 ジハイドロクロリドは、科学研究において幅広い応用範囲を持っています。

化学: ドーパミン受容体アゴニストを含む研究における基準化合物として使用されます。

生物学: 動物モデルにおける認知機能と行動の調節における役割について調査されています。

医学: 統合失調症や注意欠陥多動性障害 (ADHD) などの精神疾患の治療における潜在的な治療用途について探求されています。

作用機序

A 412997 ジハイドロクロリドは、ドーパミン D4 受容体に選択的に結合し、活性化することで効果を発揮します。この受容体は、脳内の神経伝達の調節に重要な役割を果たす G タンパク質共役受容体です。 A 412997 ジハイドロクロリドによる D4 受容体の活性化は、認知機能、行動、その他の神経学的プロセスを調節する下流のシグナル伝達事象につながります .

類似の化合物:

PD168077: 選択性が異なるドーパミン D4 受容体の別の選択的アゴニストです。

CP226269: 受容体親和性は似ていますが、薬物動態特性が異なります

A 412997 ジハイドロクロリドの独自性: A 412997 ジハイドロクロリドは、ドーパミン D4 受容体に対する優れた選択性と、血液脳関門を効果的に通過する能力によってユニークです。 これは、研究と潜在的な治療用途の両方で貴重なツールとなっています .

類似化合物との比較

PD168077: Another selective dopamine D4 receptor agonist with a different selectivity profile.

CP226269: A compound with similar receptor affinity but different pharmacokinetic properties

Uniqueness of A 412997 Dihydrochloride: A 412997 dihydrochloride is unique due to its superior selectivity for the dopamine D4 receptor and its ability to cross the blood-brain barrier effectively. This makes it a valuable tool in both research and potential therapeutic applications .

特性

IUPAC Name |

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.2ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGNSSHMCNBHQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347744-96-0 |

Source

|

| Record name | 1347744-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)